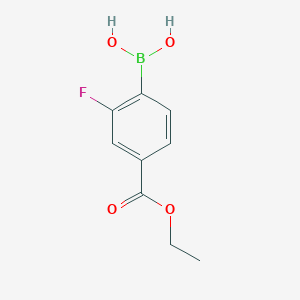

2-Fluoro-4-ethoxycarbonylphenylboronic acid

Beschreibung

Historical Development in Boronic Acid Chemistry

Boronic acids have been studied extensively since their initial discovery in the late 19th and early 20th centuries, with their chemistry significantly advancing in the latter half of the 20th century due to their versatile applications in organic synthesis, medicinal chemistry, and materials science. The introduction of functionalized arylboronic acids, such as 2-fluoro-4-ethoxycarbonylphenylboronic acid, represents a development aimed at tuning the chemical reactivity and selectivity of boronic acids by incorporating electron-withdrawing or electron-donating groups on the aromatic ring.

The ethoxycarbonyl substituent is part of a broader class of ester-functionalized boronic acids that have been synthesized to enhance solubility and to serve as intermediates in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed processes. Fluorine substitution, as in the 2-position of this compound, has been historically employed to modulate electronic properties and metabolic stability in pharmaceutical lead compounds derived from boronic acids.

This compound fits within the evolution of boronic acid derivatives designed for specific reactivity profiles, including their use in the synthesis of complex organic molecules and as building blocks in medicinal chemistry.

Position Within the Arylboronic Acid Family

Within the arylboronic acid family, this compound is a substituted phenylboronic acid characterized by the presence of both a halogen (fluorine) and an ester functional group on the aromatic ring. This dual substitution differentiates it from simpler phenylboronic acids such as phenylboronic acid itself or mono-substituted derivatives like 2-fluorophenylboronic acid or 4-ethoxycarbonylphenylboronic acid.

The compound's molecular weight (211.98 g/mol) and formula (C9H10BFO4) reflect this substitution pattern, which impacts its chemical behavior, including acidity of the boronic acid moiety, reactivity in coupling reactions, and potential interactions in biological systems. Compared to other arylboronic acids, the presence of the fluorine atom at the ortho position can influence the acidity and steric environment around the boronic acid group, while the ethoxycarbonyl group at the para position can serve as a handle for further chemical modifications or improve solubility.

In research and industrial contexts, such substituted arylboronic acids are valuable for their tailored reactivity and utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their position in the arylboronic acid family is thus as specialized derivatives designed for enhanced performance in synthetic applications.

Data Table: Key Chemical Properties of this compound

Summary of Research Findings

- The compound has been characterized structurally with confirmed molecular formula and weight, and its substituent pattern is well-established.

- Its chemical properties align with those expected of substituted arylboronic acids, with potential applications in organic synthesis and medicinal chemistry due to the presence of both electron-withdrawing fluorine and ester groups.

- The compound's synthesis and use are consistent with trends in boronic acid chemistry aimed at functional diversity to improve reactivity and selectivity in coupling reactions and other transformations.

Eigenschaften

IUPAC Name |

(4-ethoxycarbonyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXIRLABZXFDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673885 | |

| Record name | [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-62-8 | |

| Record name | [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Aryl Halides

The most common laboratory and industrial approach to prepare this compound is via palladium-catalyzed borylation of appropriately substituted aryl halides. This method involves:

- Starting material: 2-fluoro-4-bromo- or 2-fluoro-4-iodobenzoate derivatives.

- Reagent: bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalyst: Palladium complexes, typically Pd(dppf)Cl2.

- Base: Potassium acetate or potassium carbonate.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane.

- Conditions: Heating at 80–100 °C for several hours.

This reaction selectively installs the boronic acid moiety on the aromatic ring bearing the fluorine and ethoxycarbonyl substituents. The pinacol boronate ester intermediate can then be hydrolyzed to the free boronic acid.

Key advantages include high regioselectivity, good yields, and scalability for industrial production. The process can be adapted to continuous flow reactors to improve efficiency and reproducibility.

Nitration, Esterification, and Reduction Route

An alternative multi-step synthetic pathway, as described in patent literature for related compounds, includes:

Step 1: Nitration

Starting from p-carboxyphenylboronic acid, nitration is performed by adding concentrated sulfuric acid and fuming nitric acid at 0–10 °C to yield 2-nitro-4-carboxyphenylboronic acid.Step 2: Esterification

The nitro-carboxyphenylboronic acid is reacted with an alcohol (ethanol) in the presence of a dehydrating agent under reflux to form 2-nitro-4-ethoxycarbonylphenylboronic acid.Step 3: Reduction

The nitro group is reduced to an amino group via catalytic hydrogenation using a catalyst (e.g., Pd/C) in the presence of concentrated hydrochloric acid under mild temperature (30–50 °C) and pressure (1–3 atm H2). This step yields 2-amino-4-ethoxycarbonylphenylboronic acid hydrochloride salt.

This route is notable for its continuous synthesis process, operational simplicity, and high purity and yield of the final product. Although the final target compound differs slightly by having an amino group, this method illustrates the versatility of functional group transformations on the phenylboronic acid scaffold.

Direct Functionalization via Nickel-Catalyzed Cross-Coupling

Recent research demonstrates that nickel-catalyzed cross-coupling can be used to functionalize fluorinated aromatic compounds by activating aromatic C–F bonds. In this context, 2-fluorophenylboronic acid derivatives can be prepared by coupling fluorinated aromatic substrates with arylboronic acids under nickel catalysis.

- Catalysts: Ni(cod)2 with phosphine ligands (e.g., PCy3).

- Base: Potassium carbonate or potassium phosphate.

- Solvent: Mixed solvent systems such as toluene/methanol/water.

- Conditions: Room temperature to mild heating for 10–13 hours.

This method allows for selective substitution on fluorinated aromatics and can be adapted to synthesize boronic acids with ethoxycarbonyl substituents by choosing appropriate coupling partners.

Reaction Conditions and Optimization

| Preparation Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Palladium-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc, DMF/dioxane | 80–100 °C | Several hours | High regioselectivity, scalable |

| Nitration | H2SO4, fuming HNO3, p-carboxyphenylboronic acid | 0–10 °C | 2–3 hours | Controlled addition to avoid over-nitration |

| Esterification | Ethanol, dehydrating agent (e.g., DCC), reflux | Reflux (~78 °C) | 3–5 hours | Formation of ethoxycarbonyl ester |

| Reduction | H2 gas, Pd/C catalyst, conc. HCl | 30–50 °C, 1–3 atm | 8–10 hours | Converts nitro to amino group |

| Nickel-catalyzed coupling | Ni(cod)2, PCy3, K2CO3, toluene/methanol/water | RT to 50 °C | 10–13 hours | Activates C–F bond, enables coupling |

Purification and Formulation

- The crude boronic acid products are typically purified by recrystallization or silica gel chromatography.

- For in vivo or experimental formulations, the compound is dissolved in DMSO to prepare master stocks, then diluted with co-solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner ensuring solution clarity at each step.

- Physical aids such as vortexing, ultrasound, or mild heating are employed to facilitate dissolution.

Summary of Research Findings

- The palladium-catalyzed borylation method remains the most efficient and widely used synthetic route for preparing this compound, offering high regioselectivity and yield.

- Multi-step nitration-esterification-reduction sequences provide alternative routes for related derivatives, highlighting the feasibility of functional group transformations on boronic acid substrates.

- Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for activating aromatic C–F bonds, expanding the synthetic toolbox for fluorinated boronic acids.

- Careful control of reaction conditions (temperature, time, catalyst loading) and purification techniques are critical to obtaining high-purity products suitable for research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The primary application of 2-Fluoro-4-ethoxycarbonylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a coupling partner with aryl halides in the presence of palladium catalysts and bases, yielding complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: Forms biaryl compounds.

- Oxidation: Converts the boronic acid group into phenols using oxidizing agents.

- Reduction: Reduces the ethoxycarbonyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential applications in Boron Neutron Capture Therapy (BNCT) for cancer treatment. This therapy exploits the unique properties of boron compounds to selectively target tumor cells while minimizing damage to surrounding healthy tissue.

Material Science

The compound is utilized in developing advanced materials, including polymers and electronic components. Its ability to form stable bonds and modify electronic properties makes it suitable for creating specialized materials that require specific functionalities.

Wirkmechanismus

The primary mechanism of action for 2-Fluoro-4-ethoxycarbonylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a biaryl product. The fluoro and ethoxycarbonyl groups influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 2-Fluoro-4-ethoxycarbonylphenylboronic acid

- CAS No.: 874459-62-8

- Molecular Formula: C₉H₁₀BFNO₃

- Molecular Weight : 210.99 g/mol

- Purity : ≥97% (commercially available in 100 mg to 5 g scales)

Structural Features :

This compound contains a fluorine atom at the 2-position and an ethoxycarbonyl (-COOEt) group at the 4-position of the phenyl ring. The ethoxycarbonyl group is a strong electron-withdrawing substituent, which enhances the acidity of the boronic acid (B-OH) and stabilizes the boronate intermediate in Suzuki-Miyaura cross-coupling reactions .

Applications :

Primarily used in organic synthesis, particularly in the preparation of biaryl compounds via palladium-catalyzed couplings. Its electron-withdrawing groups improve reaction efficiency in challenging substrates .

Structural Analogs with Varying Substituents

Key Comparison Criteria :

- Substituent type and position

- Molecular weight and steric effects

- Electronic properties (electron-withdrawing/donating)

- Reactivity in cross-coupling reactions

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl (-COOEt) group in the target compound enhances boronic acid acidity, facilitating transmetallation in Suzuki reactions. Comparatively, methylthio (-SMe) in 2-Fluoro-4-methylthiophenylboronic acid is a weaker electron donor, reducing reactivity . Chlorine (in 2-Chloro-4-ethoxycarbonylphenylboronic acid) is less electron-withdrawing than fluorine, leading to slower coupling kinetics .

Steric Considerations :

- Ethoxycarbonyl (-COOEt) introduces moderate steric bulk compared to methoxycarbonyl (-COOMe) . The ethyl group may slightly hinder access to the boron center in sterically demanding reactions .

Biologische Aktivität

2-Fluoro-4-ethoxycarbonylphenylboronic acid (CAS No. 874459-62-8) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a valuable tool in drug development and enzyme inhibition studies.

- Molecular Formula : C₉H₁₀BFO₄

- Molecular Weight : 211.983 g/mol

- Melting Point : Not specified in available literature

- Purity : 97%

The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. This property enables the compound to act as an enzyme inhibitor, particularly against serine proteases and kinases, by targeting the active sites of these enzymes.

Enzyme Inhibition

Research indicates that this compound inhibits various enzymes, including:

- Serine Proteases : The compound forms a covalent bond with the active site serine residue, blocking catalytic activity.

- Kinases : Inhibition of specific kinases has been reported, leading to alterations in cell signaling pathways that regulate proliferation and apoptosis .

Study on Enzyme Inhibition

A study focused on the inhibition of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1) highlighted the importance of structural modifications in enhancing enzyme selectivity and potency. Although this study did not directly investigate this compound, it underscores the relevance of boronic acids in targeting similar enzymatic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl ring can significantly influence biological activity. For example, introducing fluorine into the phenyl group has been shown to enhance antimicrobial activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Effect |

|---|---|---|

| Enzyme Inhibition | Serine Proteases | Inhibition via covalent bond |

| Kinase Inhibition | Various Kinases | Altered signaling pathways |

| Antimicrobial | Staphylococcus aureus | Potential antibacterial effect |

Table 2: Structure-Activity Relationship Insights

| Compound Modification | Observed Effect |

|---|---|

| Fluorine substitution | Increased antimicrobial activity |

| Boronic acid functional group | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Fluoro-4-ethoxycarbonylphenylboronic acid with high purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic acid derivatives.

- Optimizing reaction conditions (e.g., anhydrous solvents like THF, inert atmosphere, 60–80°C for 12–24 hours).

- Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Critical Consideration : Monitor reaction progress via TLC to prevent over-coupling or side-product formation.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, flush affected areas with water for 15+ minutes .

- Store in airtight containers at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the boronic acid group .

- Avoid dust formation; use local exhaust ventilation during handling .

Q. What analytical techniques are most effective for characterizing its structure and purity?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect, ethoxycarbonyl group signals) .

- IR Spectroscopy : Detect B-O (1350–1310 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) stretches .

- X-ray Crystallography : Resolve molecular geometry and confirm boronic acid tautomerism (if applicable) .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of this boronic acid?

- Mechanistic Insight :

- The fluorine atom exerts an electron-withdrawing effect, enhancing the boronic acid’s electrophilicity and stabilizing transition states in cross-coupling reactions.

- This stabilization improves regioselectivity in aryl-aryl bond formation, particularly in meta-substituted systems .

Q. What strategies can address low yields in cross-coupling reactions involving this boronic acid?

- Optimization Approaches :

- Catalyst Screening : Test Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric hindrance from the ethoxycarbonyl group .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of boronic acid derivatives.

- Additives : Include bases (e.g., K₂CO₃) to neutralize HBr byproducts and accelerate transmetallation .

Q. Are there unexpected tautomeric forms of this compound observed under specific conditions?

- Tautomerism Analysis :

- Fluorine’s electronegativity stabilizes the boroxine form (cyclic trimer) in anhydrous conditions, while aqueous environments favor the free boronic acid.

- Characterize tautomers using ¹¹B NMR: free boronic acid (~30 ppm) vs. boroxine (~18 ppm) .

Q. How does the ethoxycarbonyl group impact interactions with biological targets (e.g., enzymes or receptors)?

- Biological Relevance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.